

Physical and chemical properties of (E)-icos-9-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Eicosene, (E)-

Cat. No.: B116446

[Get Quote](#)

An In-depth Technical Guide to (E)-icos-9-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and known biological interactions of (E)-icos-9-ene. The information is intended for professionals in research and development who require detailed technical data on this long-chain monounsaturated alkene.

Compound Identification and Properties

(E)-icos-9-ene is a 20-carbon long-chain alkene with a single double bond between carbon 9 and 10, existing in the trans (E) configuration.^[1] It is a lipophilic molecule found in various natural sources, including certain plants and microorganisms.^[1]

Identifiers and Descriptors

The following table summarizes the key identifiers for (E)-icos-9-ene.

Identifier	Value	Source
IUPAC Name	(E)-icos-9-ene	PubChem[2]
CAS Number	42448-90-8	Smolecule[3]
Molecular Formula	C ₂₀ H ₄₀	PubChem[2]
Molecular Weight	280.5 g/mol	PubChem[2]
Canonical SMILES	CCCCCCCCCC/C=C/CCCCCC CCC	PubChem[2]
InChI	InChI=1S/C20H40/c1-3-5-7-9- 11-13-15-17-19-20-18-16-14- 12-10-8-6-4-2/h17,19H,3- 16,18,20H2,1-2H3/b19-17+	PubChem[2]
InChIKey	UVLKUUBSZXVVDZ- HTXNQAPBSA-N	PubChem[2]
Synonyms	9-Eicosene, (E)-; (9E)-9- Icosene; Icos-9-ene	PubChem[2]

Physical and Chemical Properties

Quantitative physical and chemical property data for (E)-icos-9-ene are primarily based on computational models. Experimental data is limited but includes the Kovats Retention Index, a key parameter in gas chromatography.

Property	Value	Unit	Type	Source
Normal Melting Point (T _{fus})	310.08	K	Computed	Cheméo[4]
Normal Boiling Point (T _{boil})	661.16	K	Computed	Cheméo[4]
XLogP3-AA	10.1	Computed	PubChem[2]	
Topological Polar Surface Area	0	Å ²	Computed	PlantaeDB[5]
Rotatable Bond Count	16	Computed	PlantaeDB[5]	
Kovats Retention Index	1914	Experimental	NIST[6]	

Spectroscopic Data (Expected)

While specific spectra for (E)-icos-9-ene are not readily available in public databases, the expected spectroscopic characteristics can be inferred from its structure.

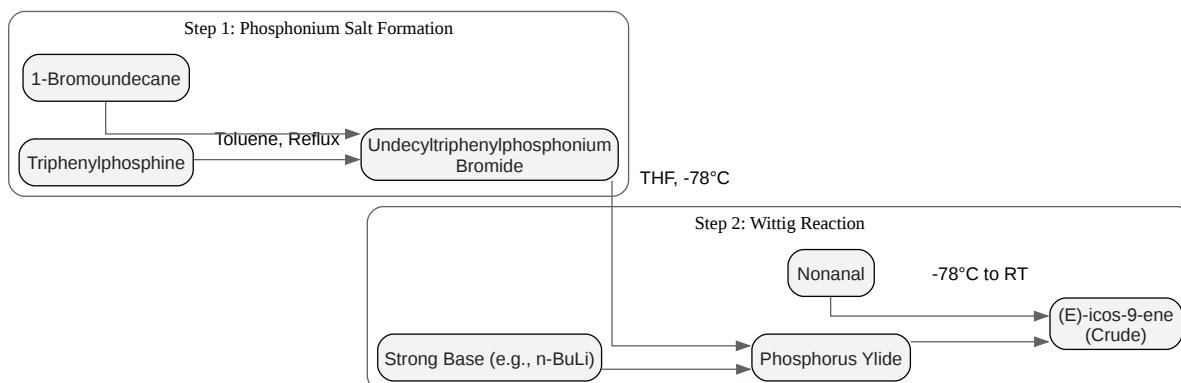
Spectroscopy	Expected Characteristics
¹ H NMR	The protons on the double bond (-CH=CH-) are expected to appear as a multiplet around 5.4 ppm. A key feature for confirming the (E)-configuration would be a large coupling constant (J), typically in the range of 12–18 Hz, for these vinylic protons. ^[1] The allylic protons (-CH ₂ -CH=) would likely appear around 2.0 ppm, with the remaining aliphatic methylene protons forming a broad signal around 1.2-1.4 ppm, and the terminal methyl protons appearing as a triplet around 0.9 ppm.
¹³ C NMR	The carbons of the double bond (C9 and C10) are expected to have chemical shifts in the olefinic region, approximately 130-131 ppm. The signals for the numerous sp ³ hybridized carbons in the long alkyl chains would appear in the upfield region of the spectrum (approx. 14-33 ppm).
Infrared (IR)	The key diagnostic peak would be the C=C stretching vibration, which for a trans-alkene is typically weak and found around 1665-1675 cm ⁻¹ . A more prominent and useful peak is the C-H out-of-plane bending vibration for the trans C-H bonds, which should appear as a strong band around 960-975 cm ⁻¹ .
Mass Spectrometry (MS)	In a GC-MS analysis, (E)-icos-9-ene would show a molecular ion peak (M ⁺) at m/z = 280.5. The fragmentation pattern would be characterized by a series of losses of alkyl fragments, leading to clusters of peaks separated by 14 mass units (CH ₂).

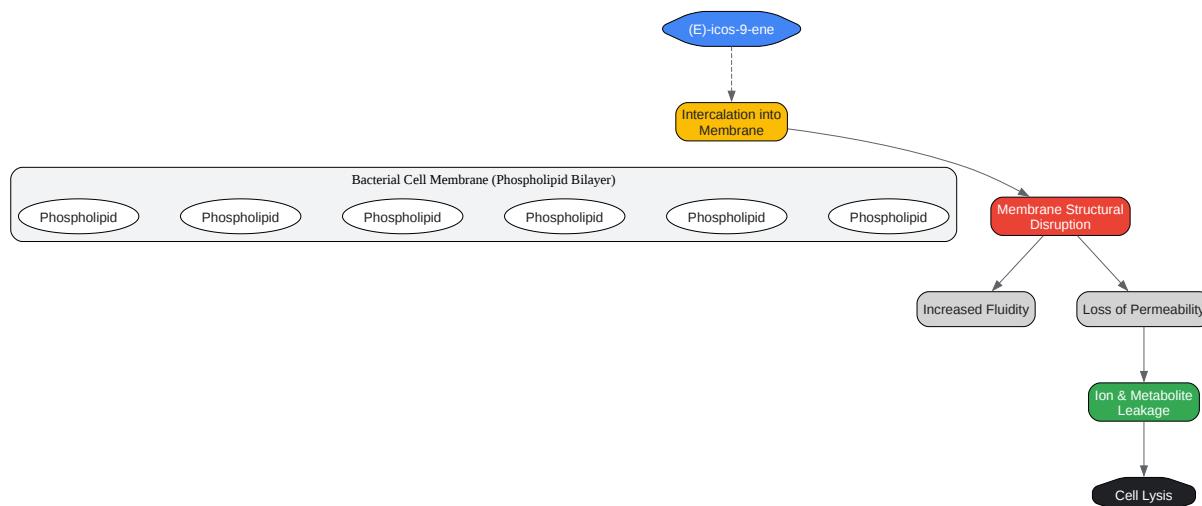
Experimental Protocols

The synthesis of (E)-icos-9-ene can be achieved through several established organic chemistry methodologies. The following protocols are adapted from general procedures for long-chain alkene synthesis.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for forming the double bond at a specific location with good stereocontrol, favoring the (E)-isomer when using non-stabilized ylides under salt-free conditions or specific stabilized ylides. To synthesize (E)-icos-9-ene, the reaction would involve undecyltriphenylphosphonium bromide and nonanal.


Step 1: Preparation of Undecyltriphenylphosphonium Bromide


- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.
- Add 1-bromoundecane to the solution.
- Heat the reaction mixture to reflux and maintain for 24 hours, during which a white precipitate of the phosphonium salt will form.
- Cool the mixture to room temperature, followed by further cooling in an ice bath.
- Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Reaction with Nonanal

- Suspend the dried undecyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension to -78 °C using a dry ice/acetone bath.
- Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), to the suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.
- Stir the mixture at -78 °C for 1 hour.

- Add a solution of nonanal in anhydrous THF dropwise to the ylide solution at -78 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Eicosene, (E)- | 42448-90-8 | Benchchem [benchchem.com]
- 2. 9-Eicosene, (E)- | C20H40 | CID 5365037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 9-Eicosene, (E)- | 42448-90-8 [smolecule.com]
- 4. 9-Eicosene (CAS 42448-90-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. plantaedb.com [plantaedb.com]
- 6. 9-Eicosene [webbook.nist.gov]
- To cite this document: BenchChem. [Physical and chemical properties of (E)-icos-9-ene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116446#physical-and-chemical-properties-of-e-icos-9-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com